molecular formula C23H22N2O4 B1684400 ZK 93423 CAS No. 83910-44-5

ZK 93423

Cat. No.: B1684400
CAS No.: 83910-44-5
M. Wt: 390.4 g/mol
InChI Key: ALBKMJDFBZVHAK-UHFFFAOYSA-N
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Description

ZK 93423 is a compound belonging to the beta-carboline family. It is known for its anxiolytic properties and is closely related to abecarnil. This compound is a nonbenzodiazepine gamma-aminobutyric acid A receptor agonist that stimulates alpha 1, alpha 2, alpha 3, and alpha 5 subunit-containing gamma-aminobutyric acid A receptors equally .

Biochemical Analysis

Biochemical Properties

ZK 93423 interacts with GABA A receptors, specifically the α 1, α 2, α 3, and α 5 subunits . It has anticonvulsant, muscle relaxant, and appetite-stimulating properties comparable to benzodiazepine drugs . The interaction of this compound with these receptors is believed to be responsible for its biochemical effects .

Cellular Effects

This compound influences cell function by modulating the activity of GABA A receptors. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cell type and the presence of other signaling molecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to GABA A receptors and modulating their activity . This can lead to changes in gene expression and cellular metabolism, as well as the activation or inhibition of various enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This can include changes in the product’s stability and degradation, as well as long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the GABAergic signaling pathway, interacting with GABA A receptors . This can affect metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with GABA A receptors

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interactions with GABA A receptors . These receptors are typically located in the cell membrane, suggesting that this compound may also be localized to this region .

Preparation Methods

The synthesis of ZK 93423 involves the palladium-catalyzed iminoannulation of alkynes. This method is effective for a wide range of alkynes, including aryl-, alkyl-, hydroxymethyl-, ethoxycarbonyl-, and trimethylsilyl-substituted alkynes. When an unsymmetrical internal alkyne is employed, this method generally gives two regioisomers. When a terminal alkyne is employed, only one regioisomer is isolated .

Chemical Reactions Analysis

ZK 93423 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Comparison with Similar Compounds

ZK 93423 is closely related to abecarnil, another beta-carboline compound. Both compounds are nonbenzodiazepine gamma-aminobutyric acid A receptor agonists. this compound is unique in its equal stimulation of alpha 1, alpha 2, alpha 3, and alpha 5 subunit-containing gamma-aminobutyric acid A receptors .

Similar Compounds

Properties

IUPAC Name

ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-3-28-23(26)22-18(14-27-2)21-17-11-16(29-13-15-7-5-4-6-8-15)9-10-19(17)25-20(21)12-24-22/h4-12,25H,3,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBKMJDFBZVHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004052
Record name Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83910-44-5
Record name Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83910-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZK 93423
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZK-93423
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethyl 4-(methoxymethyl)-6-(phenylmethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZK-93423
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6PWX5B47Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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